1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Vue d'ensemble
Description
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with an imidazo[4,5-b]pyridine core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Méthodes De Préparation
The synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with an imidazo[4,5-b]pyridine precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or imidazo[4,5-b]pyridine rings are replaced by other groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Applications De Recherche Scientifique
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one can be compared with other similar compounds such as:
2-Piperidin-4-yl-1H-benzimidazole: This compound shares a similar piperidine ring but has a benzimidazole core instead of an imidazo[4,5-b]pyridine core.
3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine: This compound has a similar imidazo[4,5-b]pyridine core but with different substituents. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Activité Biologique
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, also known as Rimegepant Impurity 59, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.
- Chemical Formula : C11H14N4O
- Molecular Weight : 218.25 g/mol
- CAS Number : 185961-99-3
- Synonyms : Rimegepant Impurity 59, 1-(4-piperidyl)-3H-imidazo[4,5-b]pyridin-2-one
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of piperidine derivatives with imidazo-pyridine frameworks. The synthesis pathway often includes multiple steps such as cyclization and functional group transformations to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (triple-negative breast cancer)
- MCF-7 (HER2-positive breast cancer)
The compound exhibited significant cytotoxic effects at concentrations as low as 6.25 µM , particularly against the MDA-MB-231 cell line. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Concentration (µM) | Cell Line | Viability (%) |
---|---|---|
6.25 | MDA-MB-231 | Significant decrease |
25 | MDA-MB-231 | Moderate decrease |
50 | MCF-7 | Not significant |
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations suggest that derivatives of this compound may exhibit antimicrobial activity. This is particularly relevant given the increasing resistance to conventional antibiotics. The compound's structure allows for interactions with bacterial cell components, potentially leading to effective antibacterial agents .
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the interaction of this compound with key proteins involved in cancer proliferation and survival pathways. These studies have shown promising binding affinities with targets such as AKT1 and various receptors implicated in tumor growth .
Case Studies and Research Findings
A detailed investigation into the biological activity of this compound was documented in a study where it was compared with other heterocyclic compounds. The results indicated that modifications to the core imidazo structure could enhance its biological activity significantly.
Example Case Study
In a comparative study involving multiple imidazo derivatives:
Propriétés
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFPLKBXGDCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624481 | |
Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185961-99-3 | |
Record name | BMS-973013 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185961993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-973013 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSF73ZBU2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the development of efficient synthetic routes for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one significant for pharmaceutical research?
A1: The compound this compound (1) represents a key structural motif in over 1000 distinct CGRP receptor antagonists. [] Having access to efficient and scalable synthetic methods for this substructure is crucial for several reasons:
- Process Optimization: The development of two complementary syntheses, one featuring a chemoselective reductive amination and the other utilizing a palladium-catalyzed amination, provides flexibility in choosing the optimal route based on factors like cost, availability of starting materials, and desired scale. []
Q2: What challenges were encountered during the development of synthetic routes for this compound, and how were they addressed?
A2: One of the main challenges encountered during the development of synthetic routes for 1 was achieving high selectivity in specific reaction steps. For instance, one of the routes initially faced selectivity issues during a crucial amination step. [] To overcome this, the researchers employed an ammonia surrogate in a palladium-catalyzed amination, successfully improving the selectivity and yield of the desired product. [] This highlights the importance of optimizing reaction conditions and exploring alternative synthetic strategies to address selectivity challenges in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.